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molecular formula C28H27Cl2N3O4 B1675641 LY2562175 CAS No. 1103500-20-4

LY2562175

Cat. No. B1675641
M. Wt: 540.4 g/mol
InChI Key: RPVDFHPBGBMWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153624B2

Procedure details

To formic acid (116.5 Kg), add tert-butyl 6-(4-{[3-(2,6-dichlorophenyl)-5-cyclopropylisoxazol-4-yl]methoxy}piperidyl)-1-methylindole-3-carboxylate (19.102 Kg, 34.45 mol) under a nitrogen atmosphere. Stir the mixture at 20-30° C. for 24-72 hours. Follow by HPLC until no starting material is observed. Add water (286.5 Kg) and stir for at least 1 hour. Add water (133.7 Kg) and stir for at least 30 minutes, repeat with a further addition of water (133.7 Kg) with stirring for at least 30 minutes. Collect the solids by filtration and rinse the filter cake with water (3×30 Kg). Add the wet solids to methanol (75.5 Kg) and stir the suspension for at least 12 hours. Cool the suspension to 0-5° C. and stir for at least 1 hour. Collect the solids by filtration. Wash the solids with a solution of methanol (9.1 Kg) and water (1.1 Kg) cooled to 0-5° C. and repeat. Dry solids at 50-55° C. for 12-72 hours under vacuum. Add the solids to formic acid (28.5 Kg) and water (2.3 Kg) and stir for 10-20 minutes. Filter the mixture. Add water (49.7 Kg) and stir for 30-60 minutes. Add water (2×36.6 Kg) and stir for at least 30 minutes. Collect solids by filtration and rinse with water (3×15.9 Kg). Add collected solids to methanol (58.2 Kg). Stir for at least 12 hours, cool to 0-5° C. and stir for at least 1 hour. Collect solids by filtration. Wash solids with a solution of methanol (8.1 Kg) and water (1.1 Kg) cooled to 0-5° C., repeat once. Add the collected solids to a solution of methanol (115.6 Kg) and water (14.6 Kg). Heat the suspension to reflux for 2-3 hours, cool to 0-5° C. and stir 1 hour. Collect the solids by filtration. Wash the solids with a solution of methanol (17.3 Kg) and water (2.2 Kg) cooled to 0-5° C., repeat once. Dry collected solids at 60-65° C. for 12-72 hours under vacuum to give 13.584 Kg (73%) of the title compound.
Quantity
116.5 kg
Type
reactant
Reaction Step One
Name
tert-butyl 6-(4-{[3-(2,6-dichlorophenyl)-5-cyclopropylisoxazol-4-yl]methoxy}piperidyl)-1-methylindole-3-carboxylate
Quantity
19.102 kg
Type
reactant
Reaction Step One
Name
Quantity
133.7 kg
Type
solvent
Reaction Step Two
Name
Quantity
133.7 kg
Type
solvent
Reaction Step Three
Name
Quantity
286.5 kg
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
C(O)=O.[Cl:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:6]=1[C:12]1[C:16]([CH2:17][O:18][CH:19]2[CH2:24][CH2:23][N:22]([C:25]3[CH:33]=[C:32]4[C:28]([C:29]([C:35]([O:37]C(C)(C)C)=[O:36])=[CH:30][N:31]4[CH3:34])=[CH:27][CH:26]=3)[CH2:21][CH2:20]2)=[C:15]([CH:42]2[CH2:44][CH2:43]2)[O:14][N:13]=1>O>[CH:42]1([C:15]2[O:14][N:13]=[C:12]([C:6]3[C:5]([Cl:4])=[CH:10][CH:9]=[CH:8][C:7]=3[Cl:11])[C:16]=2[CH2:17][O:18][CH:19]2[CH2:24][CH2:23][N:22]([C:25]3[CH:33]=[C:32]4[C:28]([C:29]([C:35]([OH:37])=[O:36])=[CH:30][N:31]4[CH3:34])=[CH:27][CH:26]=3)[CH2:21][CH2:20]2)[CH2:43][CH2:44]1

Inputs

Step One
Name
Quantity
116.5 kg
Type
reactant
Smiles
C(=O)O
Name
tert-butyl 6-(4-{[3-(2,6-dichlorophenyl)-5-cyclopropylisoxazol-4-yl]methoxy}piperidyl)-1-methylindole-3-carboxylate
Quantity
19.102 kg
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C1=NOC(=C1COC1CCN(CC1)C1=CC=C2C(=CN(C2=C1)C)C(=O)OC(C)(C)C)C1CC1
Step Two
Name
Quantity
133.7 kg
Type
solvent
Smiles
O
Step Three
Name
Quantity
133.7 kg
Type
solvent
Smiles
O
Step Four
Name
Quantity
286.5 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 20-30° C. for 24-72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring for at least 30 minutes
CUSTOM
Type
CUSTOM
Details
Collect the solids
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinse the filter cake with water (3×30 Kg)
ADDITION
Type
ADDITION
Details
Add the wet solids to methanol (75.5 Kg)
STIRRING
Type
STIRRING
Details
stir the suspension for at least 12 hours
TEMPERATURE
Type
TEMPERATURE
Details
Cool the suspension to 0-5° C.
STIRRING
Type
STIRRING
Details
stir for at least 1 hour
CUSTOM
Type
CUSTOM
Details
Collect the solids
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
Wash the solids with a solution of methanol (9.1 Kg) and water (1.1 Kg)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
Dry solids at 50-55° C. for 12-72 hours under vacuum
Duration
42 (± 30) h
ADDITION
Type
ADDITION
Details
Add the solids to formic acid (28.5 Kg) and water (2.3 Kg)
STIRRING
Type
STIRRING
Details
stir for 10-20 minutes
Duration
15 (± 5) min
FILTRATION
Type
FILTRATION
Details
Filter the mixture
STIRRING
Type
STIRRING
Details
Add water (49.7 Kg) and stir for 30-60 minutes
Duration
45 (± 15) min
STIRRING
Type
STIRRING
Details
Add water (2×36.6 Kg) and stir for at least 30 minutes
CUSTOM
Type
CUSTOM
Details
Collect solids
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinse with water (3×15.9 Kg)
ADDITION
Type
ADDITION
Details
Add
CUSTOM
Type
CUSTOM
Details
collected solids to methanol (58.2 Kg)
STIRRING
Type
STIRRING
Details
Stir for at least 12 hours
TEMPERATURE
Type
TEMPERATURE
Details
cool to 0-5° C.
STIRRING
Type
STIRRING
Details
stir for at least 1 hour
CUSTOM
Type
CUSTOM
Details
Collect solids
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
Wash solids with a solution of methanol (8.1 Kg) and water (1.1 Kg)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C.
ADDITION
Type
ADDITION
Details
Add the collected solids to a solution of methanol (115.6 Kg) and water (14.6 Kg)
TEMPERATURE
Type
TEMPERATURE
Details
Heat the suspension
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2-3 hours
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
cool to 0-5° C.
STIRRING
Type
STIRRING
Details
stir 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Collect the solids
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
Wash the solids with a solution of methanol (17.3 Kg) and water (2.2 Kg)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
Dry
CUSTOM
Type
CUSTOM
Details
collected solids at 60-65° C. for 12-72 hours under vacuum
Duration
42 (± 30) h

Outcomes

Product
Details
Reaction Time
48 (± 24) h
Name
Type
product
Smiles
C1(CC1)C1=C(C(=NO1)C1=C(C=CC=C1Cl)Cl)COC1CCN(CC1)C1=CC=C2C(=CN(C2=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.584 kg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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